PROTAC CDK2/9 Degrader-1 PROTAC CDK2/9 Degrader-1
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663084
InChI: InChI=1S/C40H41N13O7/c54-30(42-15-14-41-27-3-1-2-25-33(27)40(60)53(39(25)59)29-8-9-31(55)49-37(29)57)10-11-32(56)52-18-16-51(17-19-52)21-23-4-6-24(7-5-23)47-38(58)34-28(20-46-50-34)48-36-26-12-13-43-35(26)44-22-45-36/h1-7,12-13,20,22,29,41H,8-11,14-19,21H2,(H,42,54)(H,46,50)(H,47,58)(H,49,55,57)(H2,43,44,45,48)
SMILES: C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8
Molecular Formula: C40H41N13O7
Molecular Weight: 815.8 g/mol

PROTAC CDK2/9 Degrader-1

CAS No.:

Cat. No.: VC13663084

Molecular Formula: C40H41N13O7

Molecular Weight: 815.8 g/mol

* For research use only. Not for human or veterinary use.

PROTAC CDK2/9 Degrader-1 -

Specification

Molecular Formula C40H41N13O7
Molecular Weight 815.8 g/mol
IUPAC Name N-[4-[[4-[4-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethylamino]-4-oxobutanoyl]piperazin-1-yl]methyl]phenyl]-4-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C40H41N13O7/c54-30(42-15-14-41-27-3-1-2-25-33(27)40(60)53(39(25)59)29-8-9-31(55)49-37(29)57)10-11-32(56)52-18-16-51(17-19-52)21-23-4-6-24(7-5-23)47-38(58)34-28(20-46-50-34)48-36-26-12-13-43-35(26)44-22-45-36/h1-7,12-13,20,22,29,41H,8-11,14-19,21H2,(H,42,54)(H,46,50)(H,47,58)(H,49,55,57)(H2,43,44,45,48)
Standard InChI Key BRYMZSSAIDEFEM-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8
Canonical SMILES C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)N4CCN(CC4)CC5=CC=C(C=C5)NC(=O)C6=C(C=NN6)NC7=NC=NC8=C7C=CN8

Introduction

Chemical and Structural Characteristics of PROTAC CDK2/9 Degrader-1

PROTAC CDK2/9 Degrader-1 is a synthetically engineered molecule with a molecular weight of 815.84 g/mol and the chemical formula C40H41N13O7 . The compound exists as a solid at room temperature and exhibits moderate solubility in dimethyl sulfoxide (DMSO) at 50–55 mg/mL, requiring ultrasonic assistance for full dissolution . Its structural architecture combines a CDK-inhibitory pharmacophore linked to a cereblon-binding ligand via a flexible alkyl chain, enabling simultaneous engagement with CDK2/9 and the E3 ubiquitin ligase complex .

Table 1: Physicochemical Properties

PropertyValue
CAS Number2408641-24-5
Molecular FormulaC40H41N13O7
Molecular Weight815.84 g/mol
Solubility (DMSO)50–55 mg/mL
Storage Conditions-20°C (powder), -80°C (solution)

Mechanism of Action: Catalytic Protein Degradation

PROTAC Technology Fundamentals

PROTAC CDK2/9 Degrader-1 operates through a ternary complex formation mechanism:

  • Target Binding: The CDK2/9-inhibitory moiety binds to the ATP-binding pocket of CDK2 and CDK9 .

  • E3 Ligase Recruitment: The cereblon ligand recruits the CRL4^CRBN E3 ubiquitin ligase complex, juxtaposing the kinase and ligase .

  • Ubiquitination and Degradation: Lysine residues on CDK2/9 undergo polyubiquitination, marking them for proteasomal destruction .

This catalytic process enables a single PROTAC molecule to degrade multiple kinase molecules, achieving sustained target suppression without requiring continuous target occupancy .

Kinase Selectivity Profile

Despite structural similarities among CDK family members, PROTAC CDK2/9 Degrader-1 exhibits >100-fold selectivity for CDK2/9 over CDK1, CDK5, CDK6, and CDK7 in biochemical assays . Molecular dynamics simulations suggest this selectivity arises from differential binding pocket conformations and linker-induced steric constraints .

Preclinical Anticancer Activity

Cell Cycle Arrest and Apoptosis Induction

In PC-3 prostate cancer cells:

  • G2/M Phase Blockade: 500 nM treatment for 24 hours increased G2/M population from 12% to 58% .

  • Mcl-1 Suppression: 72% reduction in Mcl-1 protein levels within 8 hours (Western blot) .

  • Proliferation Inhibition: IC50 values of 0.12 µM (PC-3), 0.18 µM (MCF-7), and 0.21 µM (HCT-116) .

Table 2: Biological Activity Across Cell Lines

Cell LineOriginIC50 (µM)DC50 (nM) CDK2DC50 (nM) CDK9
PC-3Prostate cancer0.126233
MCF-7Breast cancer0.186837
HCT-116Colorectal cancer0.217141

Synergistic Effects with Standard Therapies

Co-treatment with 100 nM PROTAC CDK2/9 Degrader-1 and 2 µM docetaxel enhanced apoptosis rates in 22Rv1 cells by 3.2-fold compared to monotherapy, suggesting potential combination regimens .

Pharmacokinetic and Formulation Considerations

Solubility and Stability

The compound maintains stability for:

  • 3 years as a powder at -20°C

  • 6 months in DMSO solution at -80°C .

In Vivo Formulation Guide

ComponentPercentageRole
DMSO10%Primary solvent
PEG30040%Solubility enhancer
Tween-805%Surfactant
Saline45%Isotonic agent

Dose-Linear Pharmacokinetics

In murine xenograft models, a 5 mg/kg intravenous dose achieved:

  • Cmax: 1.2 µM

  • t1/2: 6.8 hours

  • AUC0–24h: 18.7 µM·h .

VendorPurityPrice (5 mg)Lead Time
AbMole>98%$750.908–12 weeks
MedChemExpress>99%$689.004–6 weeks
Aladdin Scientific99%$750.908–12 weeks

Therapeutic Implications and Future Directions

Development Challenges

  • Cereblon Dependency: Activity limited to CRBN-expressing tumors

  • Blood-Brain Barrier Penetration: Limited CNS distribution (brain/plasma ratio 0.03) .

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